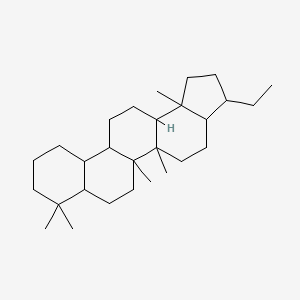
17beta(H), 21alpha(H)-25,30-BISNORHOPANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17beta(H), 21alpha(H)-25,30-BISNORHOPANE is a pentacyclic triterpenoid compound. It is a derivative of hopane, a class of chemical compounds known for their complex molecular structures and significant roles in various biological and geological processes. This compound is particularly notable for its presence in certain types of crude oil and sedimentary rocks, where it serves as a biomarker for the study of ancient biological activity and environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17beta(H), 21alpha(H)-25,30-BISNORHOPANE typically involves the chemical modification of hopane derivatives. The process often includes multiple steps of hydrogenation, dehydrogenation, and cyclization reactions under controlled conditions. Specific reagents and catalysts, such as palladium on carbon (Pd/C) for hydrogenation, are commonly used to facilitate these transformations .
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research rather than large-scale commercial use. when required, it can be produced through advanced organic synthesis techniques in specialized laboratories equipped with the necessary chemical reagents and apparatus .
Chemical Reactions Analysis
Types of Reactions: 17beta(H), 21alpha(H)-25,30-BISNORHOPANE undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, commonly facilitated by reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes .
Scientific Research Applications
17beta(H), 21alpha(H)-25,30-BISNORHOPANE has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of organic geochemistry and petroleum chemistry.
Biology: Serves as a biomarker for ancient biological activity, helping researchers understand the evolution of life and environmental conditions on Earth.
Medicine: Investigated for its potential biological activities and interactions with various enzymes and receptors.
Industry: Utilized in the analysis of crude oil and sedimentary rocks to determine the age and origin of these materials
Mechanism of Action
The mechanism of action of 17beta(H), 21alpha(H)-25,30-BISNORHOPANE involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in steroid metabolism, influencing various biochemical processes. Its complex structure allows it to bind to specific receptors, potentially modulating their activity and affecting cellular functions .
Comparison with Similar Compounds
- 17beta(H), 21alpha(H)-hopane
- 17beta(H), 21alpha(H)-30-norhopane
- 17beta(H), 21alpha(H)-bishomohopanol
Comparison: Compared to other hopane derivatives, 17beta(H), 21alpha(H)-25,30-BISNORHOPANE is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its presence in geological samples provides valuable information about ancient environmental conditions, making it a crucial biomarker in geochemical studies .
Properties
Molecular Formula |
C28H48 |
|---|---|
Molecular Weight |
384.7 g/mol |
IUPAC Name |
3-ethyl-5a,5b,8,8,13b-pentamethyl-2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a-hexadecahydro-1H-cyclopenta[a]chrysene |
InChI |
InChI=1S/C28H48/c1-7-19-12-16-26(4)21(19)13-18-28(6)24(26)11-10-23-20-9-8-15-25(2,3)22(20)14-17-27(23,28)5/h19-24H,7-18H2,1-6H3 |
InChI Key |
YOWUJGOPPFZUDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(C1CCC3(C2CCC4C3(CCC5C4CCCC5(C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


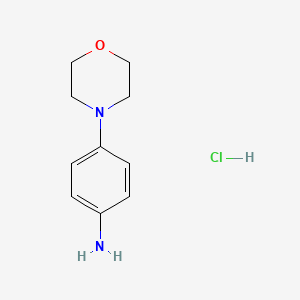

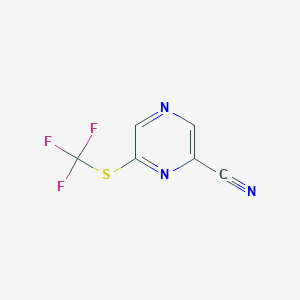
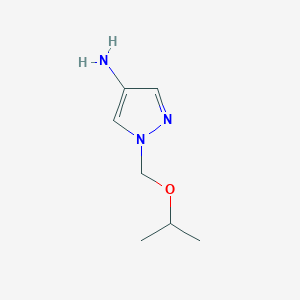
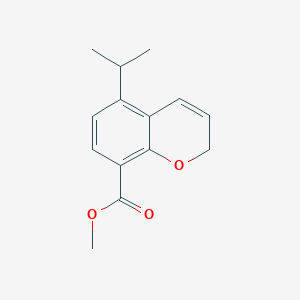
![[4-(Aminomethyl)-2-fluorophenyl]methanol](/img/structure/B12107004.png)
![(4S)-N2-[(1,1-Dimethylethoxy)carbonyl]-4-[[(4-methylphenyl)sulfonyl]oxy]-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine 1,1-dimethylethyl ester](/img/structure/B12107007.png)
![Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine](/img/structure/B12107026.png)
![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate](/img/structure/B12107037.png)



![1'-(1h-Indazol-7-ylcarbonyl)-6-methylspiro[chromene-2,4'-piperidin]-4(3h)-one](/img/structure/B12107063.png)

